molecular formula C5H4Br2N2 B1377189 4,5-Dibromopyridin-3-amine CAS No. 1427379-89-2

4,5-Dibromopyridin-3-amine

Cat. No.: B1377189
CAS No.: 1427379-89-2
M. Wt: 251.91 g/mol
InChI Key: AMWQQNDMARFXEK-UHFFFAOYSA-N
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Description

4,5-Dibromopyridin-3-amine is an organic compound with the molecular formula C5H4Br2N2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of two bromine atoms at the 4 and 5 positions and an amino group at the 3 position of the pyridine ring. It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

4,5-Dibromopyridin-3-amine can be synthesized through several methods. One common method involves the bromination of pyridin-3-amine. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 4 and 5 positions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where pyridin-3-amine is reacted with bromine in a solvent such as acetic acid. The reaction mixture is then purified through crystallization or distillation to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

4,5-Dibromopyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Products: Various substituted pyridin-3-amines depending on the nucleophile used.

    Coupling Products: Biaryl or diaryl compounds with extended conjugation.

    Reduction Products: 4,5-Dihydropyridin-3-amine derivatives.

Mechanism of Action

The mechanism of action of 4,5-Dibromopyridin-3-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, in medicinal chemistry, it can act as an inhibitor of specific enzymes involved in disease pathways . The exact molecular targets and pathways vary depending on the derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Dibromopyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. This makes it particularly useful in the synthesis of certain pharmaceuticals and agrochemicals where precise functionalization is required .

Properties

IUPAC Name

4,5-dibromopyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Br2N2/c6-3-1-9-2-4(8)5(3)7/h1-2H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMWQQNDMARFXEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)Br)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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